2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide

Catalog No.
S529482
CAS No.
1616391-87-7
M.F
C22H28N4O2
M. Wt
380.492
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquino...

CAS Number

1616391-87-7

Product Name

2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

Molecular Formula

C22H28N4O2

Molecular Weight

380.492

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N

SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK591; GSK-591; GSK 591; EPZ015866; EPZ-015866; EPZ 015866; GSK 3203591; GSK-3203591; GSK3203591.

Description

The exact mass of the compound 2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide is 380.2212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: The specific origin of this compound is not publicly available. However, similar structures have been synthesized in laboratories for research purposes [].
  • Significance: This compound belongs to a class of molecules targeting the RANKL pathway, which is involved in bone resorption []. Studies suggest it may have potential in treating bone diseases like osteoporosis [].

Molecular Structure Analysis

  • Key features: The molecule contains several functional groups including a pyridine ring, a carboxamide group, a cyclobutylamine group, a dihydroisoquinoline ring, and a hydroxypropyl group. The stereochemistry at the 2nd carbon of the hydroxypropyl group is specified as (S).

Chemical Reactions Analysis

  • Synthesis: Information on the specific synthesis of this compound is not available in the public domain. However, related pyridine derivatives with similar structures have been synthesized through multistep organic reactions [].
  • Decomposition: No publicly available data on the decomposition pathways of this specific compound exists.
  • Other reactions: Since this is a relatively new compound, information on its reactivity with other chemicals is limited.

Physical And Chemical Properties Analysis

  • Data on physical and chemical properties such as melting point, boiling point, solubility, and stability is not currently available for this specific compound.
  • Studies suggest this compound may inhibit NF-κB nuclear translocation, a key step in the RANKL pathway that stimulates osteoclast differentiation (bone-resorbing cells) []. This indicates potential for treating bone loss diseases. Further research is needed to fully understand the mechanism [].
  • No information on the safety profile or potential hazards associated with this compound is currently available.
  • PubChem: A search for GSK-591 on PubChem, a public database of chemical information, yields no associated research publications [].
  • Future Research: Based on the structural features, future research could explore GSK-591's potential for:
    • Modulating enzymes or proteins involved in specific biological processes.
    • Acting as a ligand for receptors containing pyridine or carboxamide binding sites.
    • Investigating its effects on specific diseases or conditions where 3,4-dihydroisoquinoline derivatives have shown promise.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

380.2212

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK591

Dates

Modify: 2023-08-15

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